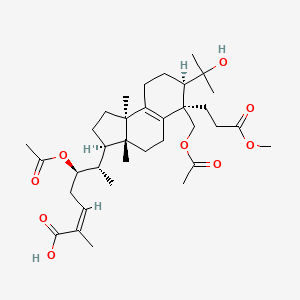

Colossolactone V

Description

Properties

Molecular Formula |

C35H54O9 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(Z,5R,6S)-6-[(3R,3aR,6R,7R,9bR)-6-(acetyloxymethyl)-7-(2-hydroxypropan-2-yl)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-5-acetyloxy-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C35H54O9/c1-21(31(39)40)10-12-28(44-24(4)37)22(2)25-14-17-34(8)26-11-13-29(32(5,6)41)35(20-43-23(3)36,19-16-30(38)42-9)27(26)15-18-33(25,34)7/h10,22,25,28-29,41H,11-20H2,1-9H3,(H,39,40)/b21-10-/t22-,25+,28+,29-,33+,34-,35-/m0/s1 |

InChI Key |

NAIJFFZGPGRMSV-SGTCUYSDSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@@]3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C |

Canonical SMILES |

CC(C1CCC2(C1(CCC3=C2CCC(C3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)C(CC=C(C)C(=O)O)OC(=O)C |

Origin of Product |

United States |

Q & A

Q. What spectroscopic and chromatographic methods are essential for determining the structure of Colossolactone V?

this compound’s structural elucidation relies on a combination of nuclear magnetic resonance (NMR) techniques (e.g., H NMR, C NMR, DEPT-135, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS) to assign planar structures and functional groups. Absolute stereochemistry is confirmed via modified Mosher ester analysis and NOESY correlations . Silica gel column chromatography and preparative HPLC are standard for purification, with solvent systems optimized for polar triterpenoid separation .

Q. How should researchers design a literature review to identify gaps in this compound’s bioactivity studies?

A systematic review should focus on observational studies of lanostane triterpenoids from Ganoderma species, prioritizing gaps in mechanistic data (e.g., anti-inflammatory or cytotoxic pathways). Use Boolean search terms (e.g., "this compound AND bioactivity") in databases like PubMed, with filters for in vitro/in vivo models. Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with reproducible dose-response data .

Q. What steps ensure reproducibility in isolating this compound from natural sources?

Document detailed protocols for fungal material collection (e.g., Ganoderma colossus strain, growth conditions), extraction solvents (e.g., EtOAc/MeOH ratios), and chromatographic parameters (e.g., column dimensions, flow rates). Validate purity via melting point, HPLC retention time, and spectral consistency with published data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when elucidating this compound’s stereochemistry?

Contradictory NOESY or H-H coupling constants may arise from conformational flexibility. Use density functional theory (DFT) calculations to model low-energy conformers and compare experimental vs. predicted NMR shifts. Cross-validate results with X-ray crystallography or electronic circular dichroism (ECD) if crystalline derivatives are obtainable .

Q. What experimental strategies mitigate low yields during this compound isolation?

Optimize fungal fermentation conditions (e.g., pH, temperature, nutrient stress) to enhance secondary metabolite production. Employ hyphenated techniques like LC-MS/MS for real-time monitoring of target compounds during fractionation. Consider semi-synthesis from abundant precursors (e.g., ganoderic acids) to bypass natural yield limitations .

Q. How should contradictory in vitro vs. in vivo bioactivity data for this compound be addressed?

Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use CRISPR-edited cell lines or knockout animal models to isolate target pathways. Perform meta-analyses of dose-response relationships across studies, adjusting for variability in assay conditions (e.g., cell type, incubation time) .

Q. What computational approaches predict this compound’s molecular interactions with therapeutic targets?

Apply molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing targets with conserved binding pockets for triterpenoids. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular dynamics simulations to assess binding stability under physiological conditions .

Methodological Considerations

- Data Validation : Ensure NMR spectra are referenced to internal standards (e.g., TMS) and include C DEPT-135 to distinguish CH, CH, and quaternary carbons. Publish raw spectral data in supplementary materials for peer validation .

- Meta-Analysis : Follow PRISMA guidelines for systematic reviews, combining cohort and case-control studies using random-effects models. Address heterogeneity via subgroup analyses (e.g., separating cancer vs. non-cancer models) .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal policies on chemical data transparency (e.g., depositing crystallographic data in the Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.